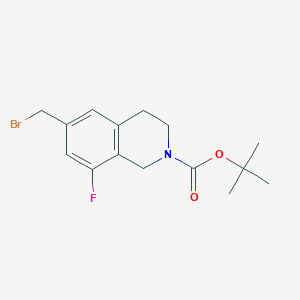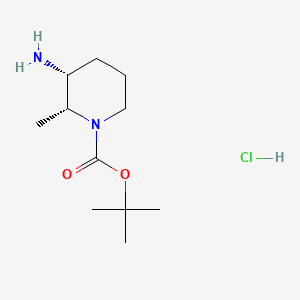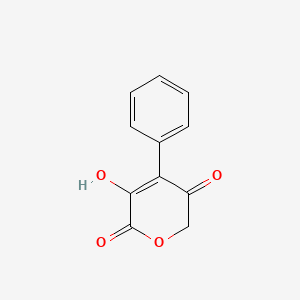
Tert-butyl 6-(bromomethyl)-8-fluoro-3,4-dihydroisoquinoline-2(1h)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a bromomethyl group at the 6th position, a fluorine atom at the 8th position, and a tert-butyl ester group at the 2nd position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced through a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group can be esterified using tert-butyl alcohol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxo derivatives or reduction reactions to form reduced isoquinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.
Oxidation Products: Oxidation can yield oxo derivatives of the isoquinoline ring.
Reduction Products: Reduction can produce reduced isoquinoline derivatives.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases such as cancer, neurological disorders, and infectious diseases.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: The compound can be employed in chemical biology research to investigate its interactions with biomolecules and its potential as a chemical probe.
Material Science: It can be used in the development of novel materials with specific properties for applications in electronics, photonics, and catalysis.
Mecanismo De Acción
The mechanism of action of 6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester depends on its specific molecular targets and pathways. In general, isoquinoline derivatives can interact with various enzymes, receptors, and ion channels, modulating their activity and leading to specific biological effects. The bromomethyl and fluorine substituents can enhance the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
6-bromomethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester: Lacks the fluorine atom at the 8th position.
8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester: Lacks the bromomethyl group at the 6th position.
6-bromomethyl-8-fluoro-1H-isoquinoline-2-carboxylic acid tert-butyl ester: Lacks the dihydro functionality at the 3,4 positions.
Uniqueness
The presence of both bromomethyl and fluorine substituents in 6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester imparts unique chemical and biological properties. The bromomethyl group can participate in various substitution reactions, while the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets. These features make this compound a valuable scaffold for the development of novel therapeutic agents and chemical probes.
Propiedades
Fórmula molecular |
C15H19BrFNO2 |
|---|---|
Peso molecular |
344.22 g/mol |
Nombre IUPAC |
tert-butyl 6-(bromomethyl)-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-5-4-11-6-10(8-16)7-13(17)12(11)9-18/h6-7H,4-5,8-9H2,1-3H3 |
Clave InChI |
GJDBRLQMASBIEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B13897771.png)




![(1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13897793.png)


![2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13897825.png)

![4-[2-(4-Aminopiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B13897834.png)
![(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine](/img/structure/B13897840.png)

![tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hemi(oxalic acid)](/img/structure/B13897842.png)
